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molecular formula C7H11NO3 B8664243 Ethyl (2-methylacryloyl)carbamate CAS No. 53580-39-5

Ethyl (2-methylacryloyl)carbamate

Cat. No. B8664243
M. Wt: 157.17 g/mol
InChI Key: DOEXKUOGPAEBAD-UHFFFAOYSA-N
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Patent
US05434296

Procedure details

To the solution of 8.9 g of ethyl carbamate in 50 g of o-xylene, a slurry of 2.2 g of NaH in 20 g of xylene was added dropwise in 30 minutes, followed by stirring for additional 3 hours at 50° C. Then a solution of 10.5 g of methacryloyl chloride in 30 g of xylene was added dropwise to the reaction mixture and the solution was stirred for 1 hour at 60° C. The resultant white precipitate were filtered off and the filtrate was concentrated. The residue was subjected to column chromatography for purification, thereby obtaining 6.1 g of ethyl N-methacryloylcarbamate.
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:3][CH2:4][CH3:5])[NH2:2].[H-].[Na+].[C:9](Cl)(=[O:13])[C:10]([CH3:12])=[CH2:11]>CC1C=CC=CC=1C>[C:9]([NH:2][C:1](=[O:6])[O:3][CH2:4][CH3:5])(=[O:13])[C:10]([CH3:12])=[CH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
C(N)(OCC)=O
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 g
Type
solvent
Smiles
CC=1C=CC=CC1C
Name
Quantity
20 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
30 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring for additional 3 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for 1 hour at 60° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resultant white precipitate were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was subjected to column chromatography for purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(=C)C)(=O)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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